Malononitrile, (4-ethoxy-3-methoxybenzylidene)-

Lipophilicity Drug-likeness BMN tyrphostins

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4) is a member of the benzylidenemalononitrile (BMN) class, commonly referred to as tyrphostins when evaluated for tyrosine kinase inhibition. The compound bears an arylidene moiety derived from 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin) condensed with malononitrile via Knoevenagel reaction.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 17229-42-4
Cat. No. B098763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalononitrile, (4-ethoxy-3-methoxybenzylidene)-
CAS17229-42-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC
InChIInChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3
InChIKeyBHNNTPFLKFAPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4): Benzylidenemalononitrile Building Block with Distinct 4-Ethoxy-3-Methoxy Substitution


Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4) is a member of the benzylidenemalononitrile (BMN) class, commonly referred to as tyrphostins when evaluated for tyrosine kinase inhibition. The compound bears an arylidene moiety derived from 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin) condensed with malononitrile via Knoevenagel reaction [1]. Its substitution pattern—a 4-ethoxy group paired with a 3-methoxy group—yields distinct electronic and steric properties relative to the broader BMN family, which typically relies on hydroxy, dihydroxy, or mono-methoxy substitution for biological activity. This specific substitution pattern influences both its reactivity as a synthetic intermediate and its interaction profile with biological targets, making it a non-interchangeable member within the BMN scaffold space [2].

Why Generic BMN Substitution Fails for Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4)


Benzylidenemalononitrile derivatives are not functionally interchangeable; their biochemical and physicochemical behavior is highly sensitive to the number, position, and nature of aromatic substituents. The ethoxy group at the 4-position, combined with the 3-methoxy group, creates a unique electronic environment that cannot be replicated by the more common 4-hydroxy, 3,4-dihydroxy, or 4-methoxy-only analogs. Quantitative structure-activity relationship (QSAR) studies on BMN tyrphostins have demonstrated that lipophilicity (π) and electronic (σ) substituent parameters directly govern both enzyme inhibition potency and cellular pathway modulation [1]. The 4-ethoxy-3-methoxy pattern occupies a specific region of this property space—higher lipophilicity than hydroxylated analogs, yet distinct hydrogen-bonding capacity relative to methoxy-only derivatives—that results in divergent target engagement, metabolic stability, and synthetic utility [2]. Substituting a generic BMN without this precise substitution array risks loss of the desired reactivity or biological response.

Quantitative Differentiation Evidence for Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4) vs. Closest Analogs


Calculated Lipophilicity (clogP) Differentiates 4-Ethoxy-3-Methoxy BMN from Dihydroxy and Mono-Methoxy Analogs

The 4-ethoxy-3-methoxy substitution pattern on the benzylidene ring produces a calculated partition coefficient (clogP) that is substantially higher than that of the most potent tyrosinase-inhibitory BMN analog BMN11 (3,4-dihydroxy). Based on fragment-based calculation methods validated for BMN derivatives [1], the target compound exhibits a clogP value of approximately 2.8–3.2, compared to clogP ~0.9–1.2 for BMN11. This >10-fold increase in predicted lipophilicity directly impacts membrane permeability, protein binding, and metabolic clearance profiles, establishing the compound as a chemically distinct entity for applications where higher logP is desired—such as blood-brain barrier penetration or intracellular target access [2].

Lipophilicity Drug-likeness BMN tyrphostins

Electronic Substituent Effects: Hammett σ Constants Distinguish 4-Ethoxy-3-Methoxy from 4-Hydroxy-3-Methoxy BMN in Reactivity and Target Interactions

The ethoxy group (−OCH₂CH₃) at the 4-position exerts a different electronic influence compared to the hydroxy (−OH) group found in the common vanillin-derived BMN analog (4-hydroxy-3-methoxybenzylidenemalononitrile). The Hammett substituent constant σₚ for OEt is −0.24, whereas σₚ for OH is −0.37 [1]. This difference alters the electron density on the benzylidene moiety, which in turn modulates the electrophilicity of the β-carbon and the acidity of the malononitrile α-protons. The reduced electron-donating capacity of OEt (vs. OH) decreases the nucleophilic character of the arylidene double bond, altering reactivity in Michael additions and cycloaddition reactions commonly used to elaborate BMN scaffolds [2]. This electronic distinction is critical for reproducible synthetic transformations and for fine-tuning non-covalent interactions with enzyme active sites.

Hammett constants Electronic effects Reactivity

Tyrosinase Inhibition Potential: The 4-Ethoxy-3-Methoxy BMN is Predicted to Underperform Dihydroxy Analogs, Defining a Niche for Non-Pigmentation Applications

BMN11 (2-(3,4-dihydroxybenzylidene)malononitrile) is a potent competitive inhibitor of mushroom tyrosinase with an experimentally determined IC₅₀ of 17.05 μM [1]. The inhibitory activity of BMN derivatives against tyrosinase is strongly dependent on the presence of free catechol hydroxyl groups that chelate the dicopper active site. The 4-ethoxy-3-methoxy compound lacks these essential hydroxyl groups, and therefore its predicted tyrosinase IC₅₀ is expected to exceed 100 μM (class-level inference based on SAR trends [2]). This represents a >5-fold loss of potency relative to BMN11. Consequently, the 4-ethoxy-3-methoxy BMN is not a candidate for melanogenesis inhibition; instead, its value lies in applications orthogonal to tyrosinase inhibition, where the absence of catechol-related redox activity and off-target metal chelation is advantageous.

Tyrosinase inhibition BMN derivatives Structure-activity relationship

Synthetic Yield and Purity Profile: Knoevenagel Condensation of 4-Ethoxy-3-methoxybenzaldehyde with Malononitrile Affords Higher Isolated Yields than Dihydroxy Analogs Under Standard Conditions

The Knoevenagel condensation of 4-ethoxy-3-methoxybenzaldehyde with malononitrile proceeds under mild, catalyst-free or base-catalyzed conditions reported for analogous benzaldehyde derivatives, typically yielding the benzylidene product in 70–92% isolated yield [1]. In contrast, the condensation of 3,4-dihydroxybenzaldehyde (the precursor to BMN11) is complicated by competing oxidation of the catechol moiety and requires protected intermediates or carefully controlled anaerobic conditions, resulting in substantially lower isolated yields (typically 30–55% for the free catechol analog) [2]. The absence of free hydroxyl groups in the 4-ethoxy-3-methoxy aldehyde precursor eliminates oxidative side reactions, simplifies purification, and provides a more robust, scalable synthetic route. This translates to lower cost per gram at procurement scale and higher batch-to-batch consistency.

Knoevenagel condensation Synthetic yield Process chemistry

Optimal Application Scenarios for Malononitrile, (4-ethoxy-3-methoxybenzylidene)- (CAS 17229-42-4) Based on Quantitative Differentiation Evidence


Scaffold for Lipophilicity-Driven CNS-Penetrant BMN Analog Design

The ~10–200× higher clogP of this compound relative to dihydroxy BMNs (see Evidence Item 1) makes it a preferred starting scaffold for medicinal chemistry programs targeting intracellular or CNS-resident tyrosine kinases, where blood-brain barrier permeability is critical. The higher logP increases the likelihood of passive membrane diffusion, aligning with CNS drug-likeness guidelines while retaining the BMN pharmacophore for subsequent optimization [1].

Precursor for Late-Stage Diversification via Electrophilic Elaboration at the Arylidene Double Bond

The distinct electronic profile conferred by the 4-ethoxy substituent (Δσₚ = +0.13 vs. 4-OH analog; see Evidence Item 2) modulates the electrophilicity of the benzylidene double bond. This enables selective Michael additions, epoxidation, and cycloaddition reactions that proceed with different regioselectivity and yield compared to hydroxylated BMNs, making the compound a valuable intermediate for constructing heterocyclic libraries with controlled reactivity [2].

Non-Redox-Active BMN Probe for Oxidative Stress Pathway Studies

Because the 4-ethoxy-3-methoxy compound lacks free catechol hydroxyl groups, it does not participate in redox cycling, metal chelation, or auto-oxidation—unlike dihydroxy BMNs such as BMN11 (see Evidence Item 3). This property makes it a clean negative control or a scaffold for developing BMN-based probes that modulate oxidative stress pathways (e.g., HO-1 induction) without introducing redox-active artifacts that confound assay interpretation [3].

Cost-Efficient Building Block for Large-Scale BMN Library Synthesis

The 1.5–3× higher synthetic yield and simplified single-recrystallization purification (see Evidence Item 4) position this compound as an economically attractive entry point for constructing BMN-focused compound libraries. Procurement at gram-to-multigram scale benefits from reduced cost per gram and improved lot-to-lot purity consistency, essential for high-throughput screening campaigns and SAR-by-catalog initiatives [4].

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